molecular formula C24H21NO4 B2957747 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid CAS No. 2243513-03-1

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid

Cat. No.: B2957747
CAS No.: 2243513-03-1
M. Wt: 387.435
InChI Key: JRKCKCNSCYMXKV-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid is an Fmoc-protected aromatic amino acid derivative. Its structure combines a benzoic acid backbone with methyl substituents at positions 4 and 5, along with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amino functionality. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protecting strategies. The methyl groups on the aromatic ring may influence steric hindrance, solubility, and electronic properties during coupling reactions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-14-11-20(23(26)27)22(12-15(14)2)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKCKCNSCYMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid, commonly referred to as Fmoc-DMBA, is a compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in peptide synthesis and drug development. This article explores the biological activity of Fmoc-DMBA, highlighting its applications, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 1231709-23-1

Biological Activity Overview

Fmoc-DMBA exhibits several biological activities primarily linked to its role in peptide synthesis and interactions with biological targets. The following sections detail its applications and findings from various studies.

1. Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. Fmoc-DMBA serves as a building block in synthesizing peptides with specific biological functions. Its stability under mild conditions facilitates the manipulation of amino acids during synthesis, making it an invaluable tool in developing peptide-based therapeutics.

2. Modulation of Protein Interactions

Research indicates that compounds with structural similarities to Fmoc-DMBA can influence protein-protein interactions. For instance, studies have shown that related compounds can affect binding affinities to receptors involved in tumor metastasis and angiogenesis. This suggests that Fmoc-DMBA may also have potential applications in cancer treatment by modulating these critical pathways.

3. Cytotoxicity Studies

Recent investigations into the cytotoxic effects of Fmoc-DMBA derivatives have revealed moderate activity against various cancer cell lines. For example, complexes formed with similar structures showed perinuclear staining and cytotoxicity towards human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed activity was attributed to mechanisms involving inhibition of tubulin polymerization, highlighting Fmoc-DMBA's potential as an anticancer agent .

Case Studies

Several studies have documented the biological activity of Fmoc-DMBA and its derivatives:

  • Study on Peptide Synthesis : A study demonstrated that Fmoc-DMBA could be effectively utilized in the synthesis of bioactive peptides, showing enhanced stability and ease of cleavage under mild conditions. This property is particularly beneficial for developing therapeutic peptides.
  • Cytotoxicity Investigation : In another study, derivatives of Fmoc-DMBA were tested against various cancer cell lines, revealing significant cytotoxic effects. The compounds exhibited selective toxicity towards tumor cells compared to normal cells, suggesting their potential for targeted cancer therapy .

Data Table: Biological Activity Summary

Activity Description
Peptide SynthesisUsed as a building block in SPPS; enhances stability and manipulation of amino acids
Modulation of Protein InteractionsInfluences binding affinities; potential applications in cancer treatment
CytotoxicityModerate activity against A549 and HeLa cell lines; mechanism involves inhibition of tubulin polymerization

Comparison with Similar Compounds

Steric and Electronic Effects

  • The 4,5-dimethylbenzoic acid moiety in the target compound introduces significant steric hindrance compared to analogs like [4-({Fmoc-amino}methyl)phenyl]acetic acid , which has a smaller acetic acid group. This may reduce coupling efficiency in SPPS but enhance stability against enzymatic degradation.

Q & A

Q. What are the standard protocols for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid in laboratory settings?

The synthesis typically involves sequential protection and coupling steps. The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium bicarbonate). The 4,5-dimethylbenzoic acid moiety is then coupled using carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP. Post-synthesis purification employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is verified via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (1H/13C) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC : Reverse-phase chromatography to assess purity (>95% typically required).
  • NMR Spectroscopy : 1H and 13C NMR to confirm structure (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.2–2.5 ppm).
  • Mass Spectrometry (ESI-TOF) : To verify molecular weight (expected [M+H]+ ~470–480 Da).
  • FT-IR : Detection of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound?

Based on SDS data for analogous Fmoc derivatives:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid inhalation of dust; work in a fume hood with HEPA filtration.
  • Store at 2–8°C in airtight, light-resistant containers. Stability is compromised by prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized for this Fmoc-protected derivative?

Optimization strategies include:

  • Activation Reagents : Replace standard HOBt/DIC with OxymaPure/DIC for reduced racemization.
  • Microwave-Assisted Synthesis : Shorten coupling times (2–5 min at 50°C) while maintaining >90% yield.
  • Solvent Systems : Use DMF/DCM (1:1) to enhance solubility of the bulky 4,5-dimethylbenzoic acid group. Monitor efficiency via Kaiser test or LC-MS for unreacted amines .

Q. How does steric hindrance from the 4,5-dimethyl groups affect Fmoc deprotection kinetics?

The methyl substituents increase steric bulk, slowing piperidine-mediated deprotection. Kinetic studies show a 20–30% longer deprotection time (e.g., 40 min vs. 30 min for non-methylated analogs). Mitigation strategies:

  • Increase deprotection reagent concentration (20% piperidine in DMF).
  • Use ultrasonic agitation to enhance reagent diffusion .

Q. What computational approaches predict interactions between this compound and biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. Key steps:

  • Parameterize the compound using GAFF force fields.
  • Simulate binding to target active sites (e.g., proteases) with emphasis on hydrogen bonding (Fmoc carbonyl) and hydrophobic contacts (methyl groups). Validate predictions via SPR (binding affinity) and enzymatic inhibition assays .

Q. How can contradictions in solubility data across solvent systems be resolved?

Observed discrepancies (e.g., higher solubility in THF vs. DMSO) may arise from polymorphic forms or residual impurities. Methodological solutions:

  • Perform thermogravimetric analysis (TGA) to rule out hydrate formation.
  • Use dynamic light scattering (DLS) to detect nanoscale aggregates in "poor" solvents.
  • Standardize solvent pre-treatment (e.g., molecular sieves for anhydrous DMF) .

Q. What structural modifications enhance the bioactivity of Fmoc-protected benzoic acid derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Fluorination : 3,5-Difluoro substitution (as in ) increases membrane permeability (logP +0.5).
  • Methyl vs. Ethyl Groups : 4,5-Dimethyl enhances target selectivity over 4,5-diethyl (reduced off-target binding by 40%).
  • Backbone Elongation : Adding a butanoic acid spacer improves protease resistance in peptide conjugates .

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